N-(5-cyanopyridin-2-yl)-2-(4-methylphenyl)ethene-1-sulfonamide
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Description
N-(5-cyanopyridin-2-yl)-2-(4-methylphenyl)ethene-1-sulfonamide, also known as CPES, is a chemical compound with potential applications in scientific research. CPES is a sulfonamide derivative, which has been synthesized using various methods.
Scientific Research Applications
Biochemical Applications
Sulfonamides, including derivatives of the specified compound, have been utilized in biochemical studies, particularly in enzyme inhibition and receptor antagonism. For instance, sulfonamides have been identified as potent inhibitors of the carbonic anhydrase enzyme, showcasing the utility of sulfonamide groups in designing enzyme inhibitors with specific biological activities (Winum et al., 2006). Additionally, derivatives have shown selectivity towards various receptors, indicating their potential in developing targeted therapies for neurological and inflammatory conditions (Nirogi et al., 2012).
Organic Chemistry and Synthesis
In organic chemistry, these compounds have been involved in studies on the synthesis of heterocyclic derivatives, showcasing the versatility of the sulfonamide group in facilitating chemical reactions that yield compounds with potential pharmacological properties. For example, novel pyrazoline benzensulfonamides have been synthesized and evaluated for their anticancer and antituberculosis activity, demonstrating the chemical adaptability of sulfonamide derivatives in creating biologically active molecules (Castaño et al., 2019).
Medicinal Chemistry
In medicinal chemistry, the compound's derivatives have been explored for their potential as therapeutic agents. This includes research into sulfonamide hybrids that exhibit promising anticancer and antituberculosis activities, indicating the compound's relevance in developing novel therapeutics (Castaño et al., 2019). Furthermore, research into N-alkylated arylsulfonamides has revealed their efficacy in CNS disorders, highlighting the potential of sulfonamide derivatives in treating complex diseases (Canale et al., 2016).
properties
IUPAC Name |
N-(5-cyanopyridin-2-yl)-2-(4-methylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-12-2-4-13(5-3-12)8-9-21(19,20)18-15-7-6-14(10-16)11-17-15/h2-9,11H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDUHRNYTDALBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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